3-(4-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione
CAS No.:
Cat. No.: VC20470243
Molecular Formula: C19H25BrN2O4Si
Molecular Weight: 453.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H25BrN2O4Si |
|---|---|
| Molecular Weight | 453.4 g/mol |
| IUPAC Name | 3-(7-bromo-3-oxo-1H-isoindol-2-yl)-1-(2-trimethylsilylethoxymethyl)piperidine-2,6-dione |
| Standard InChI | InChI=1S/C19H25BrN2O4Si/c1-27(2,3)10-9-26-12-22-17(23)8-7-16(19(22)25)21-11-14-13(18(21)24)5-4-6-15(14)20/h4-6,16H,7-12H2,1-3H3 |
| Standard InChI Key | WLQBHNITAVMUKR-UHFFFAOYSA-N |
| Canonical SMILES | C[Si](C)(C)CCOCN1C(=O)CCC(C1=O)N2CC3=C(C2=O)C=CC=C3Br |
Introduction
IUPAC Name
3-(4-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione.
Molecular Formula
C16H23BrN2O4Si.
Molecular Weight
Approximately 435.36 g/mol.
Structural Features
The compound features:
-
A piperidine-2,6-dione core, which is a common scaffold in bioactive molecules.
-
A 4-bromo isoindolinone moiety, known for its role in enhancing pharmacological activity.
-
A trimethylsilyl group, which can improve lipophilicity and membrane permeability.
Synthesis Pathways
The synthesis of this compound likely involves multi-step organic reactions, including:
-
Formation of the piperidine-2,6-dione scaffold: This can be achieved through cyclization reactions of amino acid derivatives or diketopiperazine precursors.
-
Introduction of the isoindolinone group: The attachment of the bromo-substituted isoindolinone can be performed via nucleophilic substitution or coupling reactions.
-
Incorporation of the trimethylsilyl group: This step typically involves silylation using reagents like trimethylsilyl chloride (TMSCl) in the presence of a base.
Pharmacological Relevance
Compounds with similar structural motifs have demonstrated:
-
Anticancer activity: Isoindolinone derivatives are known to inhibit tumor cell proliferation by interfering with DNA replication or protein synthesis.
-
Anti-inflammatory effects: Piperidine-based compounds often target enzymes like cyclooxygenase (COX).
-
Neuroprotective properties: Some derivatives act on neurotransmitter systems or reduce oxidative stress.
Analytical Data
| Property | Value/Description |
|---|---|
| Molecular Weight | 435.36 g/mol |
| Solubility | Likely soluble in organic solvents |
| Spectroscopic Features | IR and NMR would confirm functional groups |
| Stability | Sensitive to hydrolysis due to ester linkages |
Drug Development
This compound could serve as a lead molecule for developing drugs targeting cancer, inflammation, or neurodegenerative diseases.
Molecular Docking Studies
Computational studies could predict its binding affinity to enzymes or receptors of interest.
Derivative Synthesis
Modifying the substituents on the isoindolinone or piperidine ring might optimize its pharmacological profile.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume